Computed Lipophilicity (XLogP3) of 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea vs. Thiophene- and Aryl-Substituted Analogs
The target compound displays a computed XLogP3 of 1.2, which is substantially lower than that of analogs where the 2-methoxyethyl group is replaced by a more lipophilic aromatic or alicyclic substituent. This lower logP value predicts improved aqueous solubility and reduced non-specific protein binding relative to higher-logP comparators [1]. The thiophen-2-yl analog (CAS 1219913-17-3, C₁₅H₁₄N₂O₂S₂, MW 318.4, containing an additional sulfur atom and an aromatic ring in place of the methoxyethyl chain) is expected to have a computed XLogP3 significantly higher than 1.2 based on its increased heavy-atom count and absence of the polar ether oxygen [2]. Similarly, the 4-fluorobenzyl analog (C₁₈H₁₇FN₂O₂S) and the 4-methoxybenzyl analog (C₁₉H₂₀N₂O₃S) each add an aromatic ring relative to the target compound, increasing logP by at least 1.5 units [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (computed by XLogP3 3.0, PubChem) |
| Comparator Or Baseline | 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea (CAS 1219913-17-3): XLogP3 not explicitly reported but predicted >2.5 based on molecular composition (C₁₅H₁₄N₂O₂S₂ vs. C₁₄H₁₈N₂O₃S). 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: XLogP3 predicted >2.7. |
| Quantified Difference | ΔXLogP3 ≥ +1.3 units (target vs. aromatic-substituted analogs). The target compound is the most hydrophilic member of the furan-2-ylmethyl/thiophen-3-ylmethyl urea series with a non-aromatic R₃ substituent. |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm); comparator values estimated from molecular formula and functional group contributions. |
Why This Matters
Lower logP directly correlates with higher aqueous solubility and reduced hERG channel inhibition risk—a critical liability documented for thiophene-3-yl-methyl urea derivatives [2]—making this compound a preferred starting point for lead optimization programs requiring balanced hydrophilicity.
- [1] PubChem. Compound Summary for CID 49754134. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49754134 (accessed 2026-04-29). View Source
- [2] Skerlj, R.; Bridger, G.; Zhou, Y.; et al. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Med. Chem. Lett. 2012, 3, 645–649. View Source
